molecular formula C16H22N2 B2875515 N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine CAS No. 46886-89-9

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Cat. No.: B2875515
CAS No.: 46886-89-9
M. Wt: 242.366
InChI Key: IJHNRNKVSNWVEH-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine” is a compound that has been synthesized in various studies . It is a derivative of tryptamine, a biogenic amine that naturally occurs in plants, animals, and microorganisms .


Synthesis Analysis

The synthesis of “this compound” involves the reaction between tryptamine and other compounds . A common method for the preparation of amides, such as this compound, is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” have been studied . The reaction involves the formation of an amide bond, which is facilitated by DCC .

Scientific Research Applications

Analytical Characterization

  • Analytical Profiling : N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine and similar compounds have been characterized using various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This analytical characterization is essential for identifying the chemical properties of these compounds (De Paoli et al., 2013).

Chemical Synthesis and Modifications

  • Synthesis of Derivatives : The compound has been involved in the synthesis of novel derivatives. For instance, its reaction with flurbiprofen leads to new amides with potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2020).
  • Catalytic Transformations : It's used in catalytic processes like cyclopropanation, indicating its role in creating structurally diverse molecules, potentially for pharmaceutical applications (Marcin, Denhart, & Mattson, 2005).

Biological Activity

  • Antimicrobial and Antifungal Activities : Derivatives of this compound have shown significant antimicrobial and antifungal activities. This suggests its potential utility in developing new antimicrobial agents (Rajeswari & Santhi, 2019).
  • Cancer Research : There's evidence of anticancer activity in some derivatives, indicating its possible role in cancer treatment research (Elsawy et al., 2012).

Advanced Applications

  • Corrosion Inhibition : Compounds with the indole structure, similar to this compound, have been studied for their role in corrosion inhibition, suggesting applications in materials science (Verma et al., 2016).
  • Luminescent Properties : Its derivatives have been explored for their luminescent properties, which can be useful in bioimaging and sensor development (Lau et al., 2009).

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHNRNKVSNWVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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